molecular formula C20H26N2O2 B5685955 1-[(4-ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine

1-[(4-ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B5685955
M. Wt: 326.4 g/mol
InChI Key: PYAWLXXHGVOIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine is a synthetic organic compound belonging to the piperazine family This compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings attached to the piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxybenzyl chloride and 4-methoxyphenylpiperazine.

    Reaction: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Employing automated processes for precise control of reaction conditions.

    Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Formation of corresponding ketones or carboxylic acids.

    Reduction Products: Formation of secondary amines or alcohols.

    Substitution Products: Formation of substituted piperazines or aromatic compounds.

Scientific Research Applications

1-[(4-Ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets:

    Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to physiological effects.

    Molecular Targets: Potential targets include neurotransmitter receptors, enzymes, and ion channels.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the ethoxyphenyl substituent.

    1-(4-Ethoxyphenyl)piperazine: Contains the ethoxyphenyl group but lacks the methoxyphenyl substituent.

    4-(4-Methoxyphenyl)-1-(4-nitrophenyl)piperazine: Contains both methoxy and nitro substituents on the phenyl rings.

Uniqueness: 1-[(4-Ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine is unique due to the presence of both ethoxy and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-24-20-8-4-17(5-9-20)16-21-12-14-22(15-13-21)18-6-10-19(23-2)11-7-18/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAWLXXHGVOIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.